N-(5-羟甲基吡啶-2-基)-2,2-二甲基丙酰胺

描述

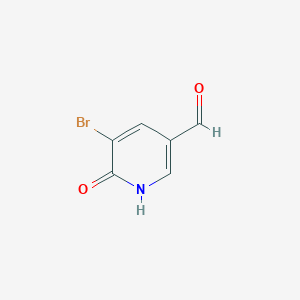

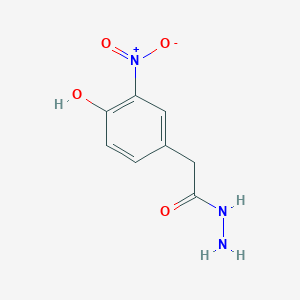

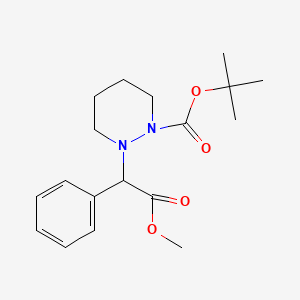

“N-(5-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide” is a chemical compound with the molecular formula C11H16N2O2 . It has a molecular weight of 208.26 .

Molecular Structure Analysis

The molecular structure of “N-(5-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide” consists of a pyridine ring with a hydroxymethyl group at the 5-position and a pivalamide group attached to the nitrogen .

科学研究应用

1. 代谢途径和药代动力学

N-(5-羟甲基吡啶-2-基)-2,2-二甲基丙酰胺已在代谢和药代动力学的背景下进行研究。例如,含有类似于N-(5-羟甲基吡啶-2-基)-2,2-二甲基丙酰胺的吡啶基团的化合物L-735,524在人体中被发现经历了重要的代谢途径。主要的代谢途径包括在吡啶氮上的葡萄糖醛酸化、吡啶N-氧化、苯甲基基团的对位羟基化、茚的3'-羟基化和N-去吡啶甲基化。值得注意的是,发现L-735,524是人类免疫缺陷病毒类型1蛋白酶的有效和特异性抑制剂(Balani et al., 1995)。类似地,另一种含有吡啶基团的化合物AM103显示出对血液LTB4产生剂量依赖性抑制,并且在单剂和多剂队列中耐受性良好,表明其在炎症性疾病的进一步临床试验中具有潜力(Bain et al., 2010)。

2. 生化分析和监测

已经证明了在生化分析和监测中使用吡啶基衍生物。例如,通过HPLC-UV比较在人类尿液中的代谢谱分析揭示了与吡啶基团相关的重要代谢物(Hardt et al., 1999)。此外,基于亲水液相交互色谱-串联质谱(HILIC-MS/MS)的稳定同位素稀释分析已经开发用于在人类血浆和尿液中对生物活性吡啶及其关键代谢物的定量(Lang et al., 2010)。

3. 成像和放射配体应用

类似于N-(5-羟甲基吡啶-2-基)-2,2-二甲基丙酰胺,吡啶基结构已被用于放射配体和成像剂的开发。例如,一种新型正电子发射断层扫描(PET)配体[11C]HMS011已经开发用于成像AMPA受体,展示了快速的大脑摄取和潜在的在人类皮层中的特异结合,尽管由于大脑中的小动态范围和代谢物的存在而存在限制(Takahata et al., 2017)。

属性

IUPAC Name |

N-[5-(hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)10(15)13-9-5-4-8(7-14)6-12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJCDLWGLGUXGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640087 | |

| Record name | N-[5-(Hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide | |

CAS RN |

882016-49-1 | |

| Record name | N-[5-(Hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol](/img/structure/B1324929.png)

![Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1324930.png)

![2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]acetic acid](/img/structure/B1324932.png)

![2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]-2-phenylacetic acid](/img/structure/B1324933.png)

![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1324938.png)